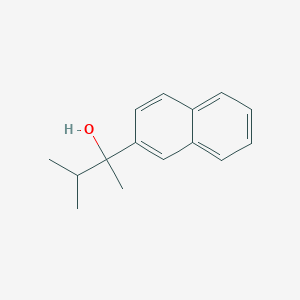

2-(2-Naphthyl)-3-methyl-butan-2-ol

Übersicht

Beschreibung

2-(2-Naphthyl)-3-methyl-butan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a naphthalene ring substituted at the second position with a 3-methyl-butan-2-ol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Naphthyl)-3-methyl-butan-2-ol typically involves the alkylation of 2-naphthol with a suitable alkylating agent. One common method is the reaction of 2-naphthol with 3-methyl-2-butanone in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-grade quality.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Naphthyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed:

Oxidation: 2-(2-Naphthyl)-3-methyl-butan-2-one.

Reduction: 2-(2-Naphthyl)-3-methylbutane.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

2-(2-Naphthyl)-3-methyl-butan-2-ol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Naphthyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s secondary alcohol group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The naphthalene ring can intercalate with DNA or interact with enzyme active sites, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

2-Naphthol: A precursor in the synthesis of 2-(2-Naphthyl)-3-methyl-butan-2-ol, known for its use in dye production and organic synthesis.

1-Naphthol: An isomer of 2-naphthol, differing in the position of the hydroxyl group on the naphthalene ring, with similar applications in organic synthesis and industry.

2-(2-Naphthyl)ethanol: A structurally related compound with a shorter alkyl chain, used in similar applications but with different reactivity and properties.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the 3-methyl-butan-2-ol group provides additional sites for chemical modification and enhances its versatility in synthetic and industrial applications.

Biologische Aktivität

Chemical Structure and Properties

The compound features a butanol backbone with a methyl group at the 3-position and a naphthyl group at the 2-position. The structural complexity contributes to its unique chemical properties and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.31 g/mol |

| Functional Groups | Secondary alcohol |

| Structural Features | Naphthalene moiety |

Biological Activity Overview

While specific biological activities of 2-(2-Naphthyl)-3-methyl-butan-2-ol are not extensively documented, compounds with similar structures often exhibit notable biological properties. Secondary alcohols can demonstrate antimicrobial activity, and the naphthalene moiety may contribute to interactions with biological targets due to its aromatic nature.

Potential Biological Activities

- Antimicrobial Properties : Similar naphthalene derivatives have shown antimicrobial effects, suggesting that this compound may have similar properties.

- Anticancer Activity : Compounds containing naphthalene rings have been investigated for their anticancer properties, indicating potential for further exploration in this area .

- Anti-inflammatory Effects : Some naphthalene derivatives exhibit anti-inflammatory activity, which may extend to this compound as well .

The mechanism of action for compounds like this compound typically involves:

- Aromatic Stacking Interactions : The naphthalene ring can engage in stacking interactions with other aromatic systems, influencing biological activity.

- Hydrogen Bonding : The secondary alcohol functional group may form hydrogen bonds with target molecules, modulating their activity.

Case Studies and Research Findings

Although direct studies on this compound are scarce, several related compounds provide insights into its potential effects:

-

Anticancer Studies : Research on similar naphthalene derivatives indicates that they can inhibit cancer cell proliferation. For example, studies have shown that certain naphthalene-based compounds exhibit IC50 values in the micromolar range against various cancer cell lines .

Compound Cell Line IC50 (μM) Naphthalene derivative A MCF-7 (breast cancer) 0.65 Naphthalene derivative B HepG2 (liver cancer) 1.54 - Antimicrobial Activity : Compounds structurally similar to this compound have been tested against bacterial strains, showing varying degrees of effectiveness. For instance, some derivatives demonstrated MIC values below 10 μg/mL against Staphylococcus aureus .

Eigenschaften

IUPAC Name |

3-methyl-2-naphthalen-2-ylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O/c1-11(2)15(3,16)14-9-8-12-6-4-5-7-13(12)10-14/h4-11,16H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCSTKOZADZZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1=CC2=CC=CC=C2C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401237563 | |

| Record name | α-Methyl-α-(1-methylethyl)-2-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194865-21-9 | |

| Record name | α-Methyl-α-(1-methylethyl)-2-naphthalenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194865-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-α-(1-methylethyl)-2-naphthalenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.